
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. EF24 is a curcumin derivative that was first synthesized in 2008 and has since been studied extensively for its anti-cancer properties.
Mechanism of Action
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. It activates the p53 pathway, which is a tumor suppressor pathway that plays a crucial role in preventing the development of cancer. N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide also inhibits the NF-kB pathway, which is a pro-inflammatory pathway that is often activated in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been shown to induce oxidative stress in cancer cells, which leads to the activation of the p53 pathway and subsequent apoptosis. It also inhibits the activity of several enzymes involved in cancer cell growth and survival, including Akt, mTOR, and COX-2. N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has also been found to reduce inflammation and oxidative stress in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology. However, N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is relatively unstable and has a short half-life, which can make it challenging to use in experiments. Additionally, N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has not been extensively tested in vivo, so its efficacy and safety in animal models are not well-established.
Future Directions
There are several potential future directions for research on N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide. One area of interest is the development of more stable and bioavailable formulations of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, which could enhance its efficacy in vivo. Another potential direction is the investigation of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide in combination with other anti-cancer agents, which could improve its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide in animal models and human clinical trials.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide involves the reaction of curcumin with ethoxyacetic anhydride and 3-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide and acetic acid to yield N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide.
Scientific Research Applications
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been shown to have potent anti-cancer properties in various cancer cell lines, including breast, prostate, lung, and colon cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway and inhibiting the NF-kB pathway. N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has also been shown to inhibit cancer cell migration and invasion, which are critical steps in the metastasis of cancer.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-2-22-16-8-12(10-20)6-7-15(16)23-11-17(21)19-14-5-3-4-13(18)9-14/h3-10H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFTVBJCZQNZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


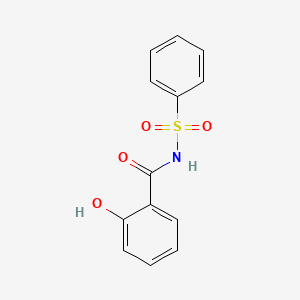

![4-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5833071.png)
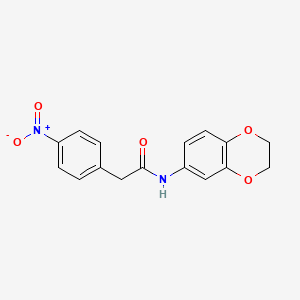
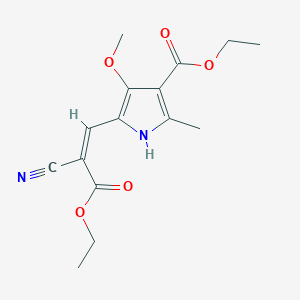
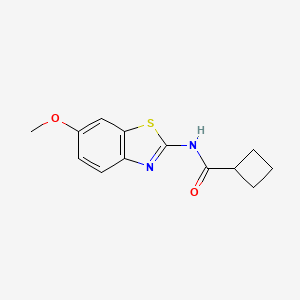
![N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide](/img/structure/B5833096.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5833104.png)
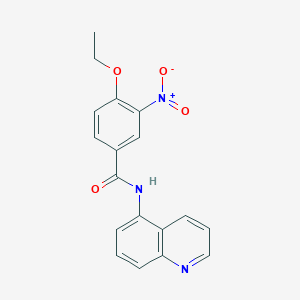
![N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide](/img/structure/B5833111.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5833113.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5833119.png)
